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molecular formula C9H6N2O2 B099525 2-Nitroquinoline CAS No. 18714-34-6

2-Nitroquinoline

Cat. No. B099525
M. Wt: 174.16 g/mol
InChI Key: UDAIGHZFMLGNDQ-UHFFFAOYSA-N
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Patent
US09238026B2

Procedure details

Nitroquinoline (5 g, 28.71 mmol) was added to a stirred solution of ethyl cyanoacetate (9.74 g, 86.13 mmol) and potassium hydroxide (4.83 g, 86.13 mmol) in N,N-dimethylformamide (87 mL). The mixture was stirred at room temperature for 22 hours. Then the solvent was removed in vacuo and the residue was hydrolyzed with chlorohydric acid (10%) at reflux for 3 hours. The mixture was basified with sodium hydroxide (10%) and extracted three times with chloroform. The organic layer was washed with brine, dried over sodium sulfate, filtered, and evaporated under reduced pressure. The residue was purified by flash chromatography on silica gel (dichloromethane/methanol 95/5) to give the desired product (16a) (3.4 g, 20.1 mmol, 70%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.74 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1)([O-])=O.[C:14](CC(OCC)=O)#[N:15].[OH-].[K+].C[N:25](C)C=O>>[NH2:25][C:9]1[CH:8]=[CH:7][C:6]2[N:5]=[CH:4][CH:13]=[CH:12][C:11]=2[C:10]=1[C:14]#[N:15] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NC2=CC=CC=C2C=C1
Name
Quantity
9.74 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
4.83 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
87 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with chloroform
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (dichloromethane/methanol 95/5)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
NC1=C(C=2C=CC=NC2C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.1 mmol
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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